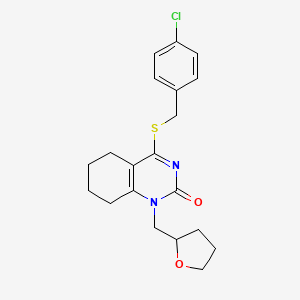
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide, commonly known as AMBO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBO is a synthetic compound that belongs to the oxalamide family and has been synthesized using various methods.
作用機序
The mechanism of action of AMBO is not fully understood. However, it is believed that AMBO exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, AMBO can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AMBO has been shown to exhibit significant antitumor activity in vitro and in vivo. In addition, AMBO has been shown to inhibit the production of inflammatory cytokines and has been studied for its potential use as an anti-inflammatory agent. AMBO has also been shown to exhibit low toxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of AMBO is its potential use as an antitumor agent. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of AMBO is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Further research is needed to fully understand the mechanism of action of AMBO and its potential applications in various fields of science. Future studies should focus on optimizing the synthesis of AMBO and improving its solubility in water. In addition, further studies are needed to evaluate the toxicity of AMBO in animal models and to determine its pharmacokinetic properties. Finally, future studies should focus on developing novel analogs of AMBO with improved activity and selectivity.
Conclusion:
In conclusion, AMBO is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines and has been studied for its potential use as an anti-inflammatory agent. However, further research is needed to fully understand the mechanism of action of AMBO and its potential applications in various fields of science.
合成法
AMBO has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of triethylamine. Another method involves the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of N,N-dimethylformamide. The synthesis of AMBO can also be achieved using the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of 1,4-dioxane.
科学的研究の応用
AMBO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and drug development. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. AMBO has also been studied for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-14-4-3-5-15(10-14)21-18(24)17(23)19-11-13-6-8-16(25-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCWDLFNNINNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)
![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)

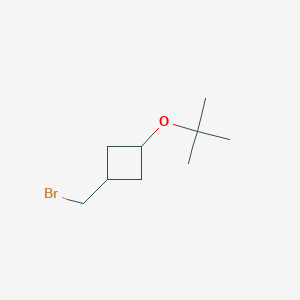
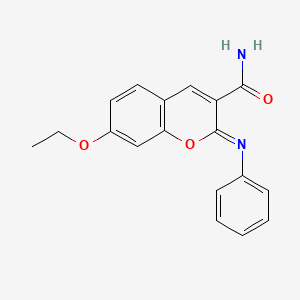
![N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2403849.png)
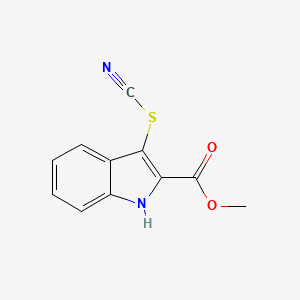


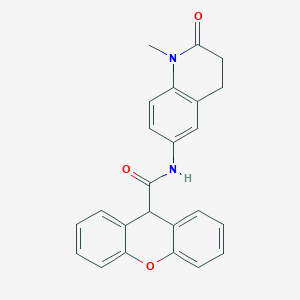
![2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2403859.png)
![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)
